molecular formula C15H21NO5 B8041796 2-[N-(2-acetyloxyethyl)-2-methoxyanilino]ethyl acetate

2-[N-(2-acetyloxyethyl)-2-methoxyanilino]ethyl acetate

Cat. No.: B8041796
M. Wt: 295.33 g/mol
InChI Key: UWRKLKJAVXCJMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-[N-(2-acetyloxyethyl)-2-methoxyanilino]ethyl acetate typically involves a multi-step process. One common method includes the following steps :

    Hydroxylation Reaction: The starting material, 2-methoxyaniline, undergoes a hydroxylation reaction with ethylene oxide to form 2-[N-(2-hydroxyethyl)-2-methoxyanilino]ethanol.

    Esterification Reaction: The hydroxylated product is then reacted with acetic anhydride or acetic acid under acidic conditions to form the final product, this compound.

Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

2-[N-(2-acetyloxyethyl)-2-methoxyanilino]ethyl acetate can undergo various chemical reactions, including :

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and acids.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .

Scientific Research Applications

2-[N-(2-acetyloxyethyl)-2-methoxyanilino]ethyl acetate has a wide range of scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: This compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[N-(2-acetyloxyethyl)-2-methoxyanilino]ethyl acetate involves its interaction with specific molecular targets and pathways . For example, it can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-[N-(2-acetyloxyethyl)-2-methoxyanilino]ethyl acetate can be compared with other similar compounds, such as :

    2-[N-(2-acetyloxyethyl)-3-methoxyanilino]ethyl acetate: This compound has a similar structure but with a different substitution pattern on the aromatic ring.

    2-[N-(2-hydroxyethyl)-2-methoxyanilino]ethyl acetate: This compound lacks the acetoxy group, making it less reactive in certain chemical reactions.

    2-[N-(2-acetyloxyethyl)-2-ethoxyanilino]ethyl acetate: This compound has an ethoxy group instead of a methoxy group, which can affect its chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both acetoxy and methoxy groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-[N-(2-acetyloxyethyl)-2-methoxyanilino]ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-12(17)20-10-8-16(9-11-21-13(2)18)14-6-4-5-7-15(14)19-3/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRKLKJAVXCJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN(CCOC(=O)C)C1=CC=CC=C1OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.